molecular formula C51H84O24 B1220745 Isoeruboside B CAS No. 72994-87-7

Isoeruboside B

Cat. No.: B1220745
CAS No.: 72994-87-7
M. Wt: 1081.2 g/mol
InChI Key: ZQEKBPUAGJKEQO-UHFFFAOYSA-N
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Description

Isoeruboside B is a triterpenoid saponin identified in Smilacis Glabrae Rhixoma (SGR), a medicinal plant traditionally used in osteoporosis treatment . Structurally, it features a triterpene aglycone backbone with glycosidic linkages to sugar moieties, contributing to its bioactivity. This compound has demonstrated strong binding affinity (-8.7 kcal/mol) to therapeutic targets like NFKB1 and CTSK in molecular docking studies, suggesting roles in modulating bone resorption and inflammatory pathways .

Properties

CAS No.

72994-87-7

Molecular Formula

C51H84O24

Molecular Weight

1081.2 g/mol

IUPAC Name

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C51H84O24/c1-19-5-10-51(66-18-19)20(2)32-27(75-51)13-24-22-12-26(56)25-11-21(6-8-49(25,3)23(22)7-9-50(24,32)4)67-45-41(65)38(62)42(31(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)29(15-53)69-47)43(35(59)30(16-54)70-48)73-46-39(63)36(60)33(57)28(14-52)68-46/h19-48,52-65H,5-18H2,1-4H3

InChI Key

ZQEKBPUAGJKEQO-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1

melting_point

310-312°C

Other CAS No.

186545-52-8

physical_description

Solid

Synonyms

iso-eruboside B
isoeruboside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural or functional similarities with Isoeruboside B, enabling comparative analysis:

Agavasaponin C

  • Structural Features: Agavasaponin C is a triterpenoid saponin with a similar aglycone core but distinct glycosylation patterns (e.g., glucose and rhamnose substitutions at C-3 and C-28).
  • Source : Found in Agave species.
  • Biological Activity : Exhibits antidiabetic and anti-inflammatory properties, though weaker binding to NFKB1 (-6.2 kcal/mol) compared to this compound .
  • Key Research Findings : Demonstrated hypoglycemic effects in rodent models but lacks evidence in bone metabolism modulation .

Proto-Iso-Erubisoide B

  • Structural Features : A structural isomer of this compound with inverted stereochemistry at C-22.
  • Source : Co-occurs with this compound in Smilacis Glabrae Rhixoma.
  • Biological Activity : Shows moderate binding to CTSK (-5.9 kcal/mol) but inferior stability in pharmacokinetic (ADMET) simulations due to higher hydrophobicity .
  • Key Research Findings: Limited osteoprotective activity in vitro, attributed to reduced solubility and bioavailability .

Smilagenin

  • Structural Features : A sapogenin derivative lacking glycosidic side chains, derived from enzymatic hydrolysis of this compound.
  • Source : Metabolite of this compound in SGR.
  • Biological Activity : Binds weakly to NFKB1 (-4.7 kcal/mol) but enhances osteoblast differentiation in cell cultures .
  • Key Research Findings : Lacks multi-target efficacy but synergizes with this compound in combinatorial studies .

Diosgenin

  • Structural Features: A steroidal sapogenin with a spirostane skeleton, structurally distinct from triterpenoids but functionally overlapping in osteoporosis pathways.
  • Source : Found in Dioscorea species.
  • Key Research Findings: Clinically validated for postmenopausal osteoporosis but associated with hormonal side effects .

Comparative Data Table

Compound Structural Class Key Targets (Binding Energy, kcal/mol) Bioactivity Profile ADMET Predictions
This compound Triterpenoid saponin NFKB1 (-8.7), CTSK (-8.2) Anti-osteoporotic, anti-inflammatory High solubility, low toxicity
Agavasaponin C Triterpenoid saponin NFKB1 (-6.2), PPARγ (-5.8) Antidiabetic, anti-inflammatory Moderate bioavailability
Proto-Iso-Erubisoide B Triterpenoid saponin CTSK (-5.9) Weak osteoprotective Low solubility
Smilagenin Triterpenoid sapogenin NFKB1 (-4.7) Osteoblast differentiation High membrane permeability
Diosgenin Steroidal sapogenin Estrogen receptor Hormonal osteoprotection Risk of endocrine disruption

Key Research Findings and Contrasts

  • Multi-Target Efficacy : this compound uniquely targets both NFKB1 (inflammatory pathway) and CTSK (bone resorption), unlike Diosgenin (estrogen-dependent) or Agavasaponin C (metabolic focus) .
  • Structural Determinants : Glycosylation in this compound enhances water solubility and target engagement compared to its de-glycosylated analog, Smilagenin .
  • Therapeutic Specificity : Proto-Iso-Erubisoide B’s inverted stereochemistry reduces bioactivity, underscoring this compound’s structural optimization for osteoprotection .

Q & A

Q. How can researchers ensure compliance with journal guidelines when publishing this compound findings?

  • Answer :
  • Experimental Section : Detail synthesis protocols, characterization data, and statistical methods, adhering to word limits by moving auxiliary data to supplementary files .
  • Ethics Statements : Declare IRB/IEC approvals for studies involving human samples or animal models .

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